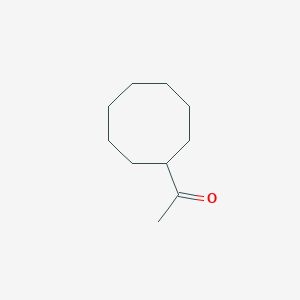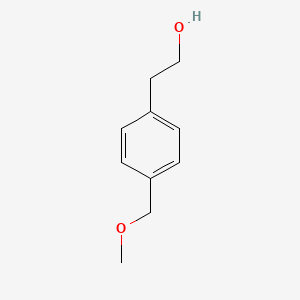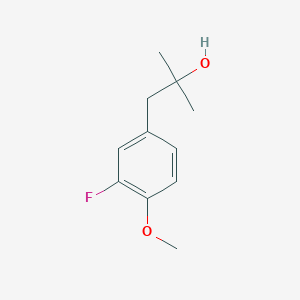
1-Cyclooctylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclooctylethanone is an organic compound with the molecular formula C10H18O It is a ketone featuring a cyclooctyl group attached to an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclooctylethanone can be synthesized through several methods. One common approach involves the oxidation of 1-cyclooctylethanol. This reaction typically employs oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions to yield the desired ketone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of cyclooctanone followed by further chemical modifications. The use of ruthenium or palladium catalysts can enhance the efficiency and selectivity of the hydrogenation process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclooctylethanone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction of this compound can yield 1-cyclooctylethanol, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as Grignard reagents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: 1-Cyclooctylethanol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Aplicaciones Científicas De Investigación
1-Cyclooctylethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of specialty materials.
Mecanismo De Acción
The mechanism by which 1-cyclooctylethanone exerts its effects involves interactions with various molecular targets. The carbonyl group in the compound is highly reactive and can form covalent bonds with nucleophiles. This reactivity underlies many of its chemical transformations and interactions with biological molecules.
Comparación Con Compuestos Similares
Cyclohexanone: A smaller ring ketone with similar reactivity but different physical properties.
Cyclopentanone: Another cyclic ketone with a five-membered ring, offering different steric and electronic characteristics.
Cyclodecanone: A larger ring ketone with distinct properties due to its ring size.
Uniqueness: 1-Cyclooctylethanone is unique due to its eight-membered ring structure, which imparts specific steric and electronic properties. This makes it particularly useful in applications where these characteristics are advantageous, such as in the synthesis of complex organic molecules and in studies of ring strain and conformational analysis.
Propiedades
IUPAC Name |
1-cyclooctylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(11)10-7-5-3-2-4-6-8-10/h10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBXZQMJESHCJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7893258.png)
![(3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B7893266.png)









![[(2S)-1-Methanesulfonylpyrrolidin-2-yl]methanol](/img/structure/B7893341.png)
![1-[3-(Methylthio)phenyl]ethanol](/img/structure/B7893347.png)
